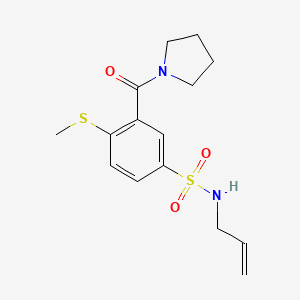![molecular formula C17H20N2O5S B4745807 N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4745807.png)
N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as MSA-1, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide inhibits the PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt, which is required for its activation. This prevents the recruitment of PKB/Akt to the plasma membrane, where it is activated by phosphorylation. As a result, downstream signaling events that are dependent on PKB/Akt activation are inhibited, leading to cell death or growth arrest.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit tumor growth in mice models of breast and lung cancer. In addition, N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to improve glucose metabolism in obese mice, suggesting potential applications in the treatment of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its specificity for the PKB/Akt pathway, which allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. In addition, the mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For the study of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide include the development of more potent and selective inhibitors of the PKB/Akt pathway. In addition, the potential applications of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in the treatment of cancer, diabetes, and other diseases should be further explored. The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide should also be studied in more detail, to better understand how it inhibits the PKB/Akt pathway. Finally, the solubility and stability of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide should be improved, to increase its efficacy in experiments.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to be a potent inhibitor of the PKB/Akt signaling pathway in various cell lines and animal models. This pathway is involved in many cellular processes, including cell growth, survival, and metabolism. Dysregulation of the PKB/Akt pathway has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has potential applications in the study of these diseases and the development of new therapies.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(methanesulfonamido)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-11-9-12(5-7-14(11)19-25(4,21)22)17(20)18-15-8-6-13(23-2)10-16(15)24-3/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGJCYTJUZLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluoro-4-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4745727.png)
![N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4745734.png)
![1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4745739.png)
![N-(5-methyl-3-isoxazolyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4745742.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-chloro-2-methylphenyl)glycinamide](/img/structure/B4745754.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4745782.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745787.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4745792.png)

![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4745810.png)


![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4745832.png)